molecular formula C22H19ClN2O3S B2612890 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-chlorobenzenesulfonamide CAS No. 955717-11-0

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-chlorobenzenesulfonamide

Cat. No.: B2612890
CAS No.: 955717-11-0
M. Wt: 426.92
InChI Key: FZMGVJZSVWCJRZ-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-chlorobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group, a tetrahydroisoquinoline moiety, and a chlorobenzenesulfonamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c23-19-7-10-21(11-8-19)29(27,28)24-20-9-6-16-12-13-25(15-18(16)14-20)22(26)17-4-2-1-3-5-17/h1-11,14,24H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMGVJZSVWCJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-chlorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring. The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the tetrahydroisoquinoline in the presence of a Lewis acid such as aluminum chloride.

The final step involves the introduction of the chlorobenzenesulfonamide group. This can be accomplished through a nucleophilic substitution reaction, where the tetrahydroisoquinoline derivative reacts with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions typically involve refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroisoquinoline ring can be oxidized to form isoquinoline derivatives.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzenesulfonamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Isoquinoline derivatives.

    Reduction: Hydroxy derivatives of the benzoyl group.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-chlorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The benzoyl group can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide
  • N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-3-methylbenzene-1-sulfonamide
  • N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Uniqueness

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-chlorobenzenesulfonamide is unique due to the presence of the chlorobenzenesulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in specific interactions with biological targets, potentially leading to unique pharmacological profiles.

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-chlorobenzenesulfonamide is a synthetic compound that belongs to the class of isoquinoline derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H22ClN2O3SC_{19}H_{22}ClN_{2}O_{3}S, with a molecular weight of approximately 392.91 g/mol. The compound features a tetrahydroisoquinoline core substituted with a benzoyl group and a sulfonamide moiety.

PropertyValue
Molecular FormulaC19H22ClN2O3SC_{19}H_{22}ClN_{2}O_{3}S
Molecular Weight392.91 g/mol
CAS Number955671-89-3

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study focusing on isoquinoline derivatives revealed that certain structural features enhance their efficacy against various pathogens. The sulfonamide group is known to interfere with bacterial folate synthesis, which may contribute to the compound's antibacterial properties .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in several studies. Isoquinoline derivatives are often investigated for their ability to modulate neurotransmitter systems and exert protective effects against neurodegenerative conditions. Preliminary findings suggest that this compound may inhibit oxidative stress pathways and reduce inflammation in neuronal cells .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Research has shown that isoquinoline derivatives can modulate signaling pathways such as NF-kB and MAPK, leading to reduced inflammation .

The biological activity of this compound likely involves interactions with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit enzymes involved in bacterial metabolism or inflammatory processes.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling and protecting against neurodegeneration.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with other isoquinoline derivatives is useful:

Compound NameBiological ActivityNotable Features
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamideAntimicrobialLacks sulfonamide group
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furanNeuroprotectiveContains furan moiety
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamideAnticancerDifferent substitution pattern

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of similar compounds:

  • Antibacterial Activity : A study published in ResearchGate demonstrated that specific isoquinoline derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Neuroprotection : Another research article highlighted the neuroprotective effects of isoquinoline derivatives in models of Alzheimer's disease by reducing amyloid-beta toxicity .
  • Anti-inflammatory Mechanisms : Research indicated that certain isoquinoline compounds could significantly downregulate inflammatory markers in vitro and in vivo models .

Q & A

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model binding to cytochrome P450 (PDB: 3Z9). Key interactions include π-π stacking with Phe226 and hydrogen bonds with Thr224 .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å). Calculate binding free energies via MM-PBSA .

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